5-Phenyl-1,2,3,4-thiatriazole
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Overview
Description
5-Phenyl-1,2,3,4-thiatriazole is a heterocyclic compound with the molecular formula C₇H₅N₃S and a molecular weight of 163.20 g/mol . This compound is characterized by a thiatriazole ring, which consists of three nitrogen atoms and one sulfur atom, fused with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,2,3,4-thiatriazole typically involves the reaction of phenyl isothiocyanate with sodium azide in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired thiatriazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1,2,3,4-thiatriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiatriazole ring into other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiatriazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiatriazole derivatives .
Scientific Research Applications
5-Phenyl-1,2,3,4-thiatriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials, such as ligands for nanocrystals and quantum dots.
Mechanism of Action
The mechanism of action of 5-Phenyl-1,2,3,4-thiatriazole involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1,2,3,4-Thiatriazole: A parent compound with similar structural features but without the phenyl group.
1,3,4-Thiadiazole: Another sulfur-containing heterocycle with different nitrogen atom positioning.
1,2,4-Triazole: A nitrogen-rich heterocycle with diverse biological activities.
Uniqueness: 5-Phenyl-1,2,3,4-thiatriazole stands out due to its unique combination of a thiatriazole ring and a phenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
34733-85-2 |
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Molecular Formula |
C7H5N3S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
5-phenylthiatriazole |
InChI |
InChI=1S/C7H5N3S/c1-2-4-6(5-3-1)7-8-9-10-11-7/h1-5H |
InChI Key |
PXZQTGLTLYTSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NS2 |
Origin of Product |
United States |
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